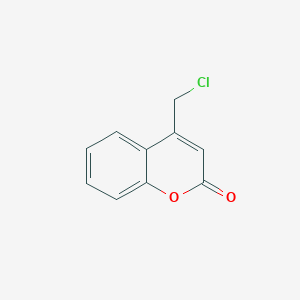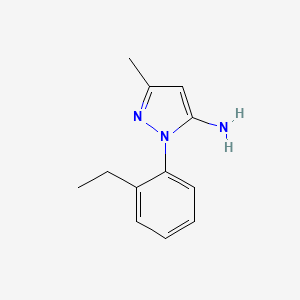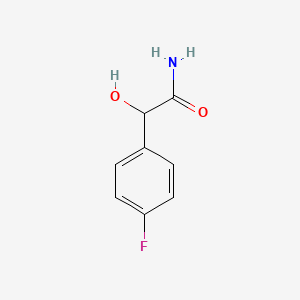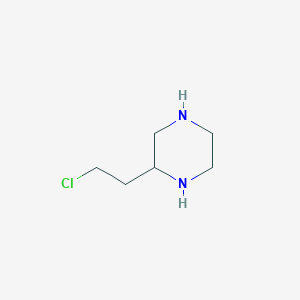
4-(Chloromethyl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by the presence of a chloromethyl group attached to the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2H-1-benzopyran-2-one typically involves the chloromethylation of 2H-1-benzopyran-2-one. One common method is the reaction of 2H-1-benzopyran-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzopyran derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups such as azides, thiols, alcohols, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2H-1-benzopyran-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: This compound is structurally similar and is used as an intermediate in the synthesis of anticancer agents.
4-Chlorobenzyl chloride: Another similar compound, used in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
4-(Chloromethyl)-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts specific chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H7ClO2 |
|---|---|
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
4-(chloromethyl)chromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 |
InChI-Schlüssel |
DOPIYKOJONGIEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)




![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)

![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
